molecular formula C16H9FN4O3 B2400092 3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid CAS No. 1031607-07-4

3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid

Cat. No. B2400092
CAS RN: 1031607-07-4
M. Wt: 324.271
InChI Key:
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Description

The compound “3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of salts with hydrazine hydrate, yielding 1, 2, 4-triazole, which is then reacted with various carboxylic acids . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .


Molecular Structure Analysis

Triazole is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .

Scientific Research Applications

Chemistry and Synthesis

  • Structure and Reactivity: The structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system, a core component of the compound, were explored. The condensation of o-azidobenzoic acid with phenylacetonitrile results in derivatives of this heterocyclic system, leading to quinazoline derivatives (Tennant, 1966).

Biological and Pharmacological Applications

  • Anticancer Activity: A series of triazoloquinoline derivatives, structurally similar to the compound , were synthesized and exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting potential anticancer applications (B. N. Reddy et al., 2015).
  • Antibacterial Activity: Fluorine-containing quinoline carboxylic acids and their derivatives have been synthesized and evaluated for their antibacterial activities, suggesting potential uses in antimicrobial treatments (B. S. Holla et al., 2005).

Advanced Applications

  • Bioactivity Prediction: Computational models have been used to predict the biological activity spectrum and acute toxicity of related triazoloquinazoline derivatives, which could be potential treatments for neurological disorders, including male reproductive and erectile dysfunction (S. Danylchenko et al., 2016).

Future Directions

Triazole compounds, including “3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid”, continue to attract interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4O3/c17-10-3-1-2-8(6-10)13-14-18-15(22)11-5-4-9(16(23)24)7-12(11)21(14)20-19-13/h1-7,20H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQMSSLLOSFZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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